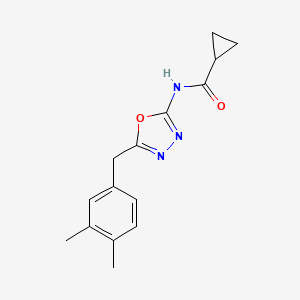
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide moiety attached to a 1,3,4-oxadiazole ring. The presence of the 3,4-dimethylbenzyl group enhances its lipophilicity and potentially its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 272.31 g/mol |
| CAS Number | 1171994-18-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound may exert antimicrobial effects by inhibiting bacterial enzymes or disrupting cell membrane integrity. Additionally, it may modulate various signaling pathways through receptor interactions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption: It could compromise the integrity of microbial cell membranes.
- Receptor Binding: Possible interactions with G protein-coupled receptors (GPCRs) affecting neurotransmitter release.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance:
- In Vitro Studies: The compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC): MIC values were determined, showing effectiveness at low concentrations (e.g., MIC < 10 µg/mL against Staphylococcus aureus).
Case Study: Anticancer Properties
A notable study explored the anticancer potential of this compound in human cancer cell lines:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer).
- Results: Significant reduction in cell viability was observed at concentrations ranging from 20 to 100 µM after 48 hours of treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key findings include:
- The dimethylbenzyl substituent enhances lipophilicity and potentially increases cellular uptake.
- Variations in the cyclopropanecarboxamide moiety can lead to changes in potency and selectivity.
Comparison with Related Compounds
To elucidate the unique properties of this compound, comparisons were made with similar compounds:
| Compound | Biological Activity | Remarks |
|---|---|---|
| N-(5-(3,4-dimethylbenzyl)-1,3,4-thiadiazol-2-yl)butyramide | Moderate antimicrobial activity | Contains thiadiazole ring |
| N-(5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide | Lower potency against bacteria | Lacks dimethyl substitution |
Eigenschaften
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-3-4-11(7-10(9)2)8-13-17-18-15(20-13)16-14(19)12-5-6-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJUAYGHISDMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













